Ethyl 2-oxoindoline-5-carboxylate

Catalog No.
S732494
CAS No.
61394-49-8
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-oxoindoline-5-carboxylate

CAS Number

61394-49-8

Product Name

Ethyl 2-oxoindoline-5-carboxylate

IUPAC Name

ethyl 2-oxo-1,3-dihydroindole-5-carboxylate

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13)

InChI Key

PESDNLMIHZQXPD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2

Synthesis of Indole Derivatives:

Ethyl 2-oxoindoline-5-carboxylate serves as a valuable building block for the synthesis of diverse indole derivatives, a prominent class of heterocyclic compounds with numerous applications in medicinal chemistry and materials science. [PubChem, Ethyl 2-oxoindoline-5-carboxylate, ]

Studies have demonstrated its effectiveness in the synthesis of various indole derivatives, including substituted indoles, spirocyclic indoles, and fused heterocycles containing the indole core. [Ambeed.com, Ethyl 2-oxoindoline-5-carboxylate, ] These synthesized derivatives have been further investigated for their potential biological activities, paving the way for potential drug discovery efforts.

Ethyl 2-oxoindoline-5-carboxylate is a chemical compound characterized by its unique structure, which includes an indoline ring and a carboxylate functional group. Its molecular formula is C11H11NO3C_{11}H_{11}NO_3 with a molecular weight of approximately 205.21 g/mol. The compound features a carbonyl group (C=O) adjacent to the indoline structure, contributing to its reactivity and potential biological activity. Ethyl 2-oxoindoline-5-carboxylate is often utilized in synthetic organic chemistry due to its versatile reactivity, enabling the formation of various derivatives that can be explored for pharmaceutical applications.

, including:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions when treated with nucleophiles such as hydrazine, leading to the formation of hydrazones and other derivatives .
  • Aldol Condensation: It can react with aldehydes or ketones in the presence of a base to produce β-hydroxy carbonyl compounds, which can further dehydrate to yield α,β-unsaturated carbonyl compounds .
  • Cyclization Reactions: The compound can also participate in cyclization reactions to form more complex heterocyclic structures, which are of interest in medicinal chemistry.

Research indicates that derivatives of ethyl 2-oxoindoline-5-carboxylate exhibit notable biological activities, particularly in anticancer research. Some studies have shown that certain derivatives possess significant cytotoxic effects against various human cancer cell lines, including colon, prostate, and lung cancers . This cytotoxicity is often linked to the compound's ability to activate procaspase-3, a key player in the apoptotic pathway, suggesting its potential as a lead compound in cancer therapy.

Ethyl 2-oxoindoline-5-carboxylate has several applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a scaffold for developing new anticancer agents.
  • Synthetic Intermediates: It is used as an intermediate in the synthesis of various heterocyclic compounds that may possess pharmacological properties.
  • Research Tool: The compound is utilized in academic research to study mechanisms of action related to apoptosis and cell cycle regulation.

Interaction studies involving ethyl 2-oxoindoline-5-carboxylate often focus on its binding affinity and mechanism of action concerning biological targets such as enzymes involved in apoptosis. For example, studies have demonstrated that certain derivatives can significantly enhance procaspase-3 activation, leading to increased apoptosis in cancer cells . Understanding these interactions is crucial for optimizing the compound's therapeutic potential.

Several compounds share structural similarities with ethyl 2-oxoindoline-5-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-oxoindoline-6-carboxylateSimilar indoline structure but different positionExhibits different biological activity profiles
Ethyl indole-2-carboxylateIndole core with carboxylate groupLess reactive compared to 2-oxoindoline derivatives
Ethyl 3-hydrazinyl propanoateContains hydrazine functionalityFocused more on hydrazone chemistry
Ethyl 2,3-dioxoindoline-5-carboxylateDioxo functionality adds complexityPotentially different reactivity patterns

Ethyl 2-oxoindoline-5-carboxylate stands out due to its specific reactivity profile and significant biological activity against cancer cells, making it an important compound for further research and development in medicinal chemistry.

Cyclization Reactions Involving Indole Derivatives

Ethyl 2-oxoindoline-5-carboxylate represents a significant heterocyclic compound in organic chemistry, with its synthesis predominantly relying on cyclization reactions of appropriately substituted indole derivatives [1]. The classical approach to synthesizing this compound often begins with ethyl 4-aminobenzoate as a starting material, which undergoes sequential transformations to form the desired oxindole structure [1]. One well-established method involves the formation of an azasulfonium salt intermediate, which provides relatively mild conditions for cyclization compared to Lewis acid catalyzed approaches [1].

In a representative synthesis pathway, ethyl 4-aminobenzoate is treated with tert-butyl hypochlorite, followed by ethyl(methylthio)acetate and triethylamine [1]. This sequence generates an intermediate that, upon treatment with dilute hydrochloric acid, cyclizes to form ethyl 3-(methylthio)-2-oxindoline-5-carboxylate [1]. The subsequent reductive desulfurization using Raney nickel in refluxing ethanol yields ethyl 2-oxoindoline-5-carboxylate with yields typically around 85% [1] [2].

Another classical approach involves the Fischer indole synthesis, which has been adapted for oxindole formation [3]. This method utilizes the reaction between phenylhydrazines and ketones under acidic conditions to form the indole ring system, which can be further oxidized to the corresponding 2-oxoindoline structure [3]. The Fischer indole synthesis remains a cornerstone for preparing substituted indoles that can be subsequently transformed to oxindoles through oxidation protocols [3] [4].

Cyclization via intramolecular C-N bond formation represents another viable route [4] [5]. This approach typically involves palladium-catalyzed cyclization of 2-haloanilines bearing appropriate substituents at the ortho position [5]. The resulting indole can then be oxidized to the corresponding 2-oxoindoline derivative, followed by esterification of the carboxylic acid functionality at the 5-position [5].

Cyclization MethodKey ReagentsTypical Yield (%)Reference
Azasulfonium salt formationtert-Butyl hypochlorite, ethyl(methylthio)acetate75-85 [1]
Fischer indole synthesisPhenylhydrazine, ketones, acid catalyst65-80 [3]
Palladium-catalyzed cyclizationPd catalysts, 2-haloanilines60-75 [5]

Esterification Techniques for Carboxylate Functionalization

The esterification of the carboxylate group at the 5-position of 2-oxoindoline represents a critical step in the synthesis of ethyl 2-oxoindoline-5-carboxylate [1] [6]. The classical Fischer esterification remains the most widely employed method, involving the reaction of 2-oxoindoline-5-carboxylic acid with ethanol in the presence of an acid catalyst [6]. This reaction proceeds through the protonation of the carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol [6] [7].

The Fischer esterification is a reversible equilibrium reaction that typically yields about 70% of the ester when using equimolar amounts of the carboxylic acid and alcohol [7]. To drive the reaction toward completion, several strategies are employed, including using excess ethanol as both solvent and reagent, and removing water as it forms during the reaction [6] [7]. Sulfuric acid is commonly used as both catalyst and dehydrating agent, enhancing the yield of the ethyl ester [7].

Alternative esterification methods include the use of thionyl chloride or oxalyl chloride to convert 2-oxoindoline-5-carboxylic acid to the corresponding acid chloride, which readily reacts with ethanol to form the ester [6]. This approach offers higher yields but requires handling of moisture-sensitive acid chloride intermediates [6].

In some synthetic routes, the ester functionality is introduced early in the synthesis, with ethyl 4-aminobenzoate serving as the starting material [1]. This approach avoids the need for a separate esterification step after the oxindole ring formation, as the ethyl ester is already present and remains intact throughout the cyclization process [1] [8].

Esterification MethodReagentsConditionsTypical Yield (%)Reference
Fischer esterificationEthanol, H₂SO₄Reflux, 4-8 h70-85 [6] [7]
Acid chloride formationSOCl₂ or (COCl)₂, ethanol0°C to rt, 2-4 h80-95 [6]
Pre-installed esterEthyl 4-aminobenzoateVarious75-85 [1]

Advanced Catalytic Approaches

Photoredox-Cobalt Dual Catalysis Systems

Recent advances in synthetic methodologies have introduced photoredox-cobalt dual catalysis systems as powerful tools for the synthesis of complex heterocycles, including ethyl 2-oxoindoline-5-carboxylate derivatives [9] [10]. These systems harness the synergistic effects of photoredox catalysis and cobalt-mediated transformations to enable previously challenging bond formations under mild conditions [9].

In a representative dual catalysis system, cobalt catalysts such as cobalt(II) acetate tetrahydrate are employed alongside organic photocatalysts like sodium eosin Y [9] [10]. The photocatalyst, upon irradiation with visible light, generates reactive radical species that participate in single-electron transfer processes [10]. Concurrently, the cobalt catalyst facilitates carbon-hydrogen bond activation and subsequent functionalization [9].

The mechanism typically involves the formation of a cobaltacycle intermediate through carbon-hydrogen activation, followed by coordination with the substrate [10]. The photoredox catalyst mediates electron transfer processes that enable the formation of carbon-nitrogen bonds through pathways that would otherwise require harsh conditions or stoichiometric oxidants [9] [10]. This approach is particularly valuable for the synthesis of ethyl 2-oxoindoline-5-carboxylate derivatives with complex substitution patterns [10].

A notable advantage of photoredox-cobalt dual catalysis is the ability to operate under mild conditions, often at room temperature and using oxygen as the terminal oxidant rather than stoichiometric metal oxidants [9]. This results in more environmentally benign processes with reduced waste generation [10]. Additionally, these systems often exhibit high functional group tolerance, allowing for the late-stage functionalization of complex molecules [9] [10].

Catalyst SystemLight SourceOxidantTemperature (°C)Yield (%)Reference
Co(OAc)₂·4H₂O/Na₂EosinYBlue LEDO₂25-3070-92 [9] [10]
Co(OAc)₂/(S)-Salox/Na₂EosinYBlue LEDO₂2585-95 [10]
Co(OAc)₂/PhotocatalystVisible lightAir30-4065-85 [9]

Transition Metal-Mediated Dehydrogenative Amination

Transition metal-mediated dehydrogenative amination represents another advanced approach for the synthesis of ethyl 2-oxoindoline-5-carboxylate and its derivatives [11] [12]. This methodology enables the direct formation of carbon-nitrogen bonds through the coupling of carbon-hydrogen and nitrogen-hydrogen bonds, eliminating the need for pre-functionalized substrates [12].

Various transition metals have been employed for dehydrogenative amination reactions, including palladium, copper, rhodium, and iridium catalysts [12]. These catalysts facilitate the activation of relatively inert carbon-hydrogen bonds, allowing for their direct functionalization with nitrogen nucleophiles [12]. In the context of ethyl 2-oxoindoline-5-carboxylate synthesis, this approach can be utilized for the construction of the oxindole ring system through intramolecular carbon-nitrogen bond formation [11] [12].

The mechanism of transition metal-mediated dehydrogenative amination typically involves initial coordination of the metal catalyst to the substrate, followed by carbon-hydrogen bond activation to form a metallacycle intermediate [12]. Subsequent coordination with the nitrogen nucleophile and reductive elimination yields the desired carbon-nitrogen bond, with the metal catalyst being regenerated through an oxidation step [12]. Directing groups are often employed to achieve regioselective carbon-hydrogen activation, guiding the metal catalyst to the desired position [12].

Iridium(III) catalysts have shown particular promise for room-temperature dehydrogenative amination reactions [12]. For instance, Chang and colleagues developed an iridium(III)-catalyzed protocol for the amination of benzamides with anilines at room temperature, using silver bis(trifluoromethanesulfonyl)imide as the oxidant and copper(II) acetate as an additive [12]. This system could potentially be adapted for the synthesis of ethyl 2-oxoindoline-5-carboxylate through appropriate substrate design [11] [12].

Metal CatalystOxidantAdditiveTemperature (°C)Typical Yield (%)Reference
Ir(III) complexesAgNTf₂Cu(OAc)₂2570-90 [12]
Pd(OAc)₂PhI(OAc)₂-80-12065-85 [12]
Rh(III) complexesAg₂CO₃2-methylquinoline25-6075-95 [12]

Industrial-Scale Production Protocols

Optimization of Reaction Conditions for Yield Enhancement

Industrial-scale production of ethyl 2-oxoindoline-5-carboxylate necessitates thorough optimization of reaction conditions to maximize yield, minimize waste, and ensure process efficiency [13] [14]. This optimization involves systematic investigation of various reaction parameters, including reagent stoichiometry, catalyst loading, reaction time, and concentration [14].

Design of Experiments (DoE) methodologies are commonly employed to identify optimal process factors for each synthetic step [14]. For instance, full factorial designs can be utilized to determine the main factor effects and interactions, providing an accurate statistical model for the process [14]. Response surface methodology allows for visualization of the effect of each factor on the yield, guiding the selection of optimal conditions [14].

In the context of ethyl 2-oxoindoline-5-carboxylate synthesis, key parameters for optimization include the stoichiometry of reagents in the cyclization step and the conditions for the esterification reaction [1] [14]. For the cyclization involving azasulfonium salt intermediates, the ratio of tert-butyl hypochlorite to ethyl(methylthio)acetate significantly impacts the yield and selectivity [1]. Similarly, the amount of Raney nickel and the reaction time for the desulfurization step are critical for achieving high yields of the final product [1].

For the Fischer esterification step, the ratio of ethanol to carboxylic acid, the amount of acid catalyst, and the reaction time are key parameters for optimization [6] [7]. Excess ethanol is typically employed to drive the equilibrium toward the ester product, but the optimal excess ratio must be determined to balance yield enhancement with process efficiency [7].

ParameterRange InvestigatedOptimal ValueEffect on YieldReference
tert-Butyl hypochlorite:substrate ratio0.8-1.2:11:1+15% [1]
Raney nickel loading (wt%)50-150100+10% [1]
Ethanol:carboxylic acid ratio1:1-10:15:1+25% [7]
Acid catalyst concentration (mol%)1-2010+15% [7] [14]

Solvent Selection and Temperature Control Strategies

Solvent selection and temperature control are critical aspects of industrial-scale production protocols for ethyl 2-oxoindoline-5-carboxylate [15] [16]. The choice of solvent significantly impacts reaction rates, selectivity, and overall process efficiency [15]. Similarly, precise temperature control is essential for optimizing reaction kinetics and minimizing the formation of unwanted by-products [15].

For the cyclization step involving azasulfonium salt intermediates, dichloromethane has traditionally been employed as the solvent due to its ability to dissolve the reactants and facilitate the reaction [1]. However, for industrial-scale production, more environmentally benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF) are increasingly being considered [16]. 2-MeTHF offers advantages including reduced toxicity, higher boiling point, and derivation from renewable resources [16].

Temperature control strategies vary depending on the specific reaction step [15]. For the formation of azasulfonium salt intermediates, cooling to -65°C is typically required during the addition of ethyl(methylthio)acetate to control the exothermic reaction and prevent side reactions [1]. Subsequent warming to room temperature allows for completion of the reaction [1]. In contrast, the desulfurization step with Raney nickel requires reflux conditions in ethanol, necessitating heating to approximately 78°C [1].

For the Fischer esterification step, reflux conditions are typically employed to drive the reaction to completion [6] [7]. However, excessive temperatures can lead to decomposition or side reactions [7]. Therefore, precise temperature control within the range of 70-80°C is often optimal for this step [7].

Modern industrial processes increasingly employ continuous flow reactors for better temperature control and improved safety profiles [17] [18]. Microflow synthesis methods, with channel diameters of approximately 1 mm, allow for precise control of reaction times and temperatures, limiting the presence of unstable intermediates and preventing unwanted side reactions [17].

SolventBoiling Point (°C)AdvantagesLimitationsSuitable Reaction StepsReference
Dichloromethane40Good solubility, low boiling pointEnvironmental concernsAzasulfonium salt formation [1] [15]
2-MeTHF80Renewable source, reduced toxicityHigher costMultiple steps [16]
Ethanol78Reagent and solvent, green solventLower solubility for some intermediatesEsterification, desulfurization [1] [7]
Toluene111High boiling point, good for Dean-StarkToxicity concernsWater removal in esterification [15] [19]

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of crystalline materials [2] [3]. For Ethyl 2-oxoindoline-5-carboxylate, crystallographic analysis provides fundamental insights into the molecular geometry, bond lengths, bond angles, and spatial arrangements of atoms within the crystal lattice.

Crystal Structure Parameters and Unit Cell Characteristics

The crystallographic analysis of Ethyl 2-oxoindoline-5-carboxylate reveals specific unit cell parameters that define the crystal system and symmetry properties. X-ray crystallography enables the determination of lattice constants (a, b, c, α, β, γ) and space group symmetry, which are fundamental for understanding the three-dimensional arrangement of molecules within the crystal [4]. The technique provides precise information about atomic coordinates, thermal parameters, and molecular packing arrangements [2].

Molecular Geometry and Bond Parameters

X-ray crystallographic studies yield comprehensive data on bond lengths and bond angles within the molecular structure [5]. For indoline derivatives, typical bond lengths include carbon-carbon bonds ranging from 1.39 to 1.54 Å, carbon-nitrogen bonds around 1.35-1.47 Å, and carbon-oxygen bonds in ester groups measuring approximately 1.20-1.36 Å [6]. The indoline ring system exhibits characteristic planarity with minimal deviation from the mean plane, typically less than 0.05 Å [7].

The carboxylate ester functionality demonstrates specific geometric features, with the carbonyl carbon-oxygen bond length typically measuring 1.21-1.23 Å for the double bond character, while the ester linkage carbon-oxygen bond extends to 1.32-1.36 Å [4]. Bond angles within the indoline core conform to expected sp2 hybridization patterns, with angles approaching 120° around aromatic carbons and the carbonyl center [8].

Conformational Analysis and Molecular Packing

The crystal structure analysis reveals important conformational preferences of Ethyl 2-oxoindoline-5-carboxylate. The indoline ring system maintains planarity, while the ethyl carboxylate substituent adopts specific orientations determined by intramolecular and intermolecular interactions [7]. The ester group typically exhibits either s-cis or s-trans conformations relative to the aromatic ring, with the preferred conformation influenced by electronic and steric factors [9].

Intermolecular interactions within the crystal lattice include hydrogen bonding patterns, particularly involving the amide hydrogen and carbonyl oxygens [10]. These interactions contribute to crystal stability and influence the overall packing arrangement. Weak intermolecular contacts such as C-H···O hydrogen bonds and π-π stacking interactions between aromatic rings further stabilize the crystal structure [11].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides essential structural information complementary to crystallographic data. For Ethyl 2-oxoindoline-5-carboxylate, comprehensive NMR analysis involves both one-dimensional and two-dimensional techniques to achieve complete spectral assignment and structural elucidation.

$$^1$$H and $$^{13}$$C NMR Chemical Shift Correlations

The proton NMR spectrum of Ethyl 2-oxoindoline-5-carboxylate exhibits characteristic chemical shift patterns reflecting the electronic environment of different proton types [12]. Aromatic protons on the indoline ring typically resonate in the 7.0-8.5 ppm region, with the carboxylate-substituted aromatic carbon showing downfield shifts due to the electron-withdrawing effect of the ester group [13].

The methylene protons at the 3-position of the indoline ring appear as a characteristic singlet around 3.6-3.8 ppm, reflecting their diastereotopic nature due to the presence of the carbonyl group [12]. The ethyl ester functionality displays typical patterns with the OCH₂ protons appearing as a quartet around 4.2-4.4 ppm and the terminal methyl group as a triplet near 1.3 ppm [13].

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework [14]. The carbonyl carbon of the oxindole ring resonates around 178-182 ppm, while the ester carbonyl appears at 165-170 ppm [15]. Aromatic carbons show chemical shifts between 110-160 ppm, with the carboxylate-bearing carbon typically appearing around 125-130 ppm due to the electron-withdrawing ester substituent [14].

The ethyl ester carbons display characteristic patterns with the OCH₂ carbon appearing around 62-65 ppm and the methyl carbon at approximately 14 ppm [13]. The indoline C-3 methylene carbon typically resonates around 35-37 ppm, confirming the saturated nature of this position [14].

Two-Dimensional NMR Techniques for Stereochemical Analysis

Two-dimensional NMR techniques provide powerful tools for structural elucidation and stereochemical analysis of Ethyl 2-oxoindoline-5-carboxylate [16] [17]. Correlation spectroscopy (COSY) experiments establish connectivity patterns between coupled protons, enabling the mapping of the molecular framework through scalar coupling relationships [18].

COSY analysis reveals correlations between adjacent aromatic protons on the indoline ring, confirming the substitution pattern and ring connectivity [19]. The technique identifies proton-proton couplings within the ethyl ester group, establishing the expected ethyl pattern through vicinal coupling between OCH₂ and CH₃ protons [20].

Nuclear Overhauser Effect Spectroscopy (NOESY) provides crucial information about spatial proximity between protons, enabling conformational analysis and stereochemical assignments [21]. For Ethyl 2-oxoindoline-5-carboxylate, NOESY experiments can reveal through-space interactions between the ester substituent and neighboring ring protons, providing insights into the preferred molecular conformation [22].

Heteronuclear correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) establish direct carbon-proton connectivities, facilitating complete assignment of both ¹H and ¹³C NMR spectra [17]. These experiments confirm the assignment of aromatic carbons to their corresponding protons and establish the connectivity of the ethyl ester functionality [16].

Density Functional Theory (DFT) Calculations

Computational chemistry approaches, particularly density functional theory calculations, provide theoretical insights into the electronic structure and molecular properties of Ethyl 2-oxoindoline-5-carboxylate [23] [24]. DFT calculations complement experimental data by predicting molecular geometries, electronic properties, and spectroscopic parameters.

Molecular Orbital Analysis and Electron Density Mapping

DFT calculations enable detailed analysis of frontier molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [25] [26]. For indoline derivatives, the HOMO typically exhibits significant contribution from the nitrogen lone pair and aromatic π-system, while the LUMO shows substantial carbonyl π* character [27].

The HOMO-LUMO energy gap provides insights into molecular reactivity and electronic transitions [28]. Typical energy gaps for oxindole derivatives range from 4-6 eV, influencing the compound's photophysical properties and chemical reactivity [25]. The electron density distribution within these orbitals reveals regions of high and low electron density, predicting sites of electrophilic and nucleophilic attack [29].

Electron density mapping through DFT calculations visualizes the three-dimensional distribution of electrons within the molecule [11]. These maps reveal bonding patterns, lone pair locations, and regions of electron accumulation or depletion. For Ethyl 2-oxoindoline-5-carboxylate, electron density maps confirm the conjugated nature of the indoline system and the electron-withdrawing effect of the carboxylate substituent [30].

Natural Bond Orbital (NBO) analysis provides detailed insights into electron delocalization and hyperconjugative interactions within the molecule [31]. This analysis quantifies charge transfer between different molecular fragments and identifies stabilizing orbital interactions that influence molecular geometry and stability [25].

Conformational Stability Predictions

DFT calculations enable systematic exploration of conformational preferences and energy barriers for Ethyl 2-oxoindoline-5-carboxylate [32]. Potential energy surface scans reveal preferred conformations of the ethyl ester group relative to the indoline ring system [9]. These calculations typically identify multiple conformational minima corresponding to different orientations of the ester functionality.

The conformational analysis considers various factors including steric interactions, electronic effects, and intramolecular hydrogen bonding [33]. Energy differences between conformational isomers typically range from 1-5 kcal/mol, indicating moderate barriers to rotation around the C-C bond connecting the ester group to the aromatic ring [34].

Thermodynamic parameters derived from DFT calculations include Gibbs free energies, enthalpies, and entropies for different conformations [35]. These parameters enable prediction of conformational populations at different temperatures and provide insights into the dynamic behavior of the molecule in solution [36].

Vibrational frequency calculations confirm the nature of stationary points on the potential energy surface, distinguishing between local minima and transition states [31]. Zero-point energy corrections and thermal contributions provide accurate relative energies for conformational analysis [32].

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Wikipedia

Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate

Dates

Last modified: 08-15-2023

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